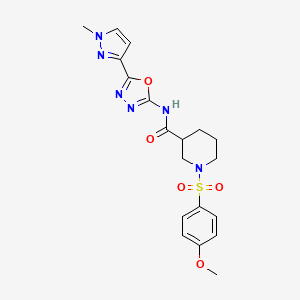

![molecular formula C14H10F3N7 B2808736 3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-37-4](/img/structure/B2808736.png)

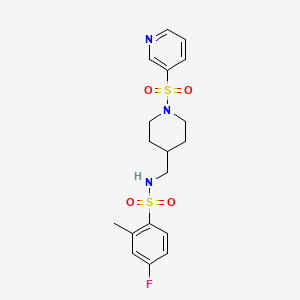

3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a pyridine ring, and a triazole ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of nitrogen in the pyrrole, pyridine, and triazole rings contributes to the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings and functional groups would likely make the compound relatively polar, influencing its solubility in different solvents .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

- Research has been conducted on the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This involves starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and employing room-temperature reactions with triethyl orthoesters to afford corresponding imidic esters. These compounds are further treated to yield final products characterized by spectral and microanalytical data (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Green Synthesis Approaches

- A green, one-pot, solvent-free synthesis approach has been explored for the synthesis of pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds containing triazole moiety. These methods are highlighted for their eco-friendliness and potential in generating compounds with competitive antimicrobial activities to known antibacterial and antifungal drugs (Abdelhamid et al., 2016).

Application in Antimicrobial Activities

- Several synthesized compounds, particularly those related to pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, have been tested for their antimicrobial activities. Some have shown competitive activities against bacterial and fungal strains, indicating potential pharmaceutical applications (Gomha & Riyadh, 2015).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, specific information about the mechanism of action of this compound was not found in the available literature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(1-methylpyrrol-2-yl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N7/c1-23-4-2-3-8(23)11-13-20-12(18)10-9(24(13)22-21-11)5-7(6-19-10)14(15,16)17/h2-6H,1H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBXCNCIEQUULN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)

![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)

![N-(2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2808661.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)

![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate](/img/structure/B2808676.png)